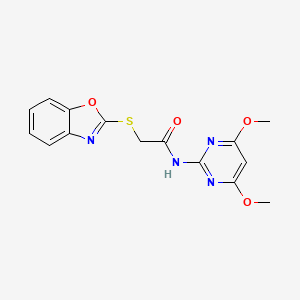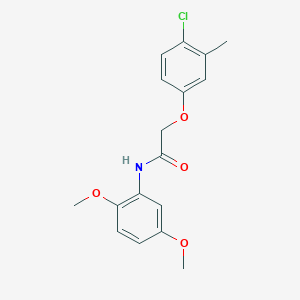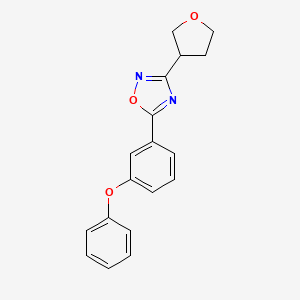![molecular formula C19H16O6 B5578384 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spirobi[chromene] derivatives are a fascinating group of compounds that feature a unique spirocyclic structure, which is characterized by two rings joined at a single carbon atom. This structural motif imparts these compounds with distinctive physical and chemical properties, making them subjects of interest in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of spirobi[chromene] derivatives often involves multicomponent reactions, providing a straightforward and efficient approach to constructing complex spirocyclic frameworks. For example, Dmitriev et al. (2011) demonstrated a three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).
Scientific Research Applications
Anticancer Applications
The synthesis of spirocyclic molecules, including those similar to 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, has been investigated for their potential anticancer activities. For instance, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has been explored, revealing moderate to high levels of anticancer activities against various cancer cell lines such as breast, colon, and oral cancers. These compounds displayed potent inhibitory activities compared to the commercial anticancer drug 5-fluorouracil (5-FU), with compound 3′c showing significant cytotoxicity in MCF-7, HCT-116, and MD-MB-231 cancer cell lines (Panda et al., 2018).
Material Science Applications
In material science, the synthesis and properties of spiro compounds have been explored for their potential applications. The synthesis of spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives in water using graphene oxide-supported dicationic ionic liquid as a catalyst has been developed. This methodology is advantageous due to its mild conditions, high yields, and environmental friendliness, offering potential applications in the creation of novel polymeric materials and coatings (Patel, Patel, & Dadhania, 2021).
Corrosion Inhibition
Spiro compounds have also been evaluated as corrosion inhibitors for mild steel in acidic solutions. Novel N-hydrospiro-chromeno-carbonitriles demonstrated significant inhibition efficiency, highlighting their potential as environmentally friendly corrosion inhibitors. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on the mild steel surface, showing a promising application in the field of corrosion protection (Quadri et al., 2021).
Photophysical Properties
Additionally, the synthesis and investigation of photophysical properties of spiro compounds have been conducted, highlighting their high emission properties and potential applications in optoelectronic devices. For example, the synthesis of novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated high emission properties, good fluorescence quantum yields, and moderate to large Stokes shifts, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Silva et al., 2021).
properties
IUPAC Name |
7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSDADWLZWBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)



![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)